molecular formula C7H4ClIN2 B8027459 5-Chloro-3-iodoimidazo[1,2-a]pyridine

5-Chloro-3-iodoimidazo[1,2-a]pyridine

Cat. No.: B8027459
M. Wt: 278.48 g/mol
InChI Key: MLLMKNJRUHQMIO-UHFFFAOYSA-N
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Description

5-Chloro-3-iodoimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of chlorine and iodine substituents at the 5 and 3 positions, respectively, on the imidazo[1,2-a]pyridine core. The imidazo[1,2-a]pyridine scaffold is known for its significant biological and pharmacological properties, making it a valuable structure in medicinal chemistry and drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-iodoimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with α-bromoketones, followed by halogenation to introduce the chlorine and iodine substituents . The reaction conditions often include the use of solvents such as toluene or ethyl acetate and reagents like iodine (I2) and tert-butyl hydroperoxide (TBHP) for promoting the cyclization and halogenation steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions would be carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-iodoimidazo[1,2-a]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the substituents or the core structure.

    Cyclization Reactions: Further cyclization can occur, leading to more complex fused ring systems

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted imidazo[1,2-a]pyridines, while oxidation and reduction can lead to different oxidation states or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 5-Chloro-3-iodoimidazo[1,2-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biological pathways. For example, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-iodoimidazo[1,2-a]pyridine is unique due to the presence of both chlorine and iodine substituents, which confer distinct reactivity and biological activity. The combination of these halogens allows for selective functionalization and interaction with specific molecular targets, making it a valuable compound in drug discovery and material science .

Properties

IUPAC Name

5-chloro-3-iodoimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClIN2/c8-5-2-1-3-7-10-4-6(9)11(5)7/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLLMKNJRUHQMIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C(=C1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClIN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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